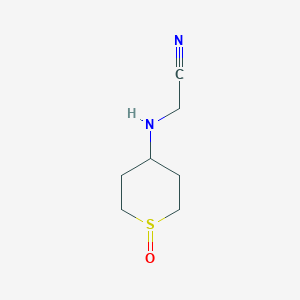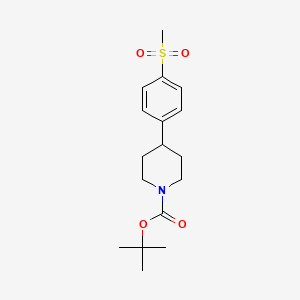
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is a compound that features a unique structure combining a thiopyran ring with an aminoacetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile typically involves the condensation of a thiopyran derivative with an aminoacetonitrile precursor. One common method includes the reaction of tetrahydrothiopyran-4-one with hydroxylamine to form the oxime, followed by oxidation to yield the corresponding N-oxide. This intermediate is then reacted with aminoacetonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
作用機序
The mechanism of action of 2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings, such as tetrahydrothiopyran-4-one.
Aminoacetonitrile Derivatives: Compounds like aminoacetonitrile itself or its substituted derivatives.
Uniqueness
2-((1-Oxidotetrahydro-2H-thiopyran-4-yl)amino)acetonitrile is unique due to the combination of the thiopyran ring and the aminoacetonitrile group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H12N2OS |
|---|---|
分子量 |
172.25 g/mol |
IUPAC名 |
2-[(1-oxothian-4-yl)amino]acetonitrile |
InChI |
InChI=1S/C7H12N2OS/c8-3-4-9-7-1-5-11(10)6-2-7/h7,9H,1-2,4-6H2 |
InChIキー |
MUNQHRUCQWLDEF-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)CCC1NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)







![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
